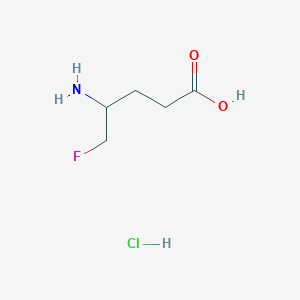

4-Amino-5-fluoropentanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-5-fluoropentanoic acid hydrochloride, also known as gabapentin, is a synthetic compound used for the treatment of neuropathic pain and epilepsy. It has a molecular weight of 171.60 g/mol .

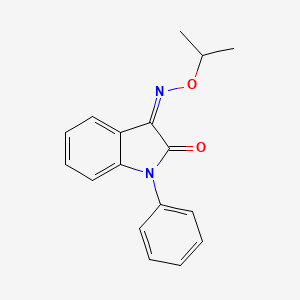

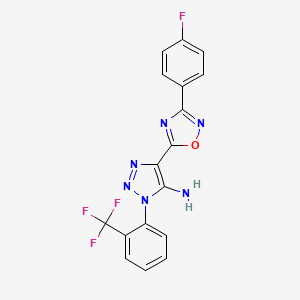

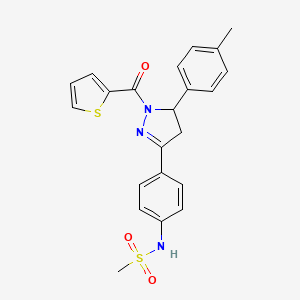

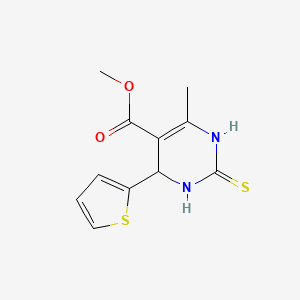

Molecular Structure Analysis

The InChI code for 4-Amino-5-fluoropentanoic acid hydrochloride is1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Amino-5-fluoropentanoic acid hydrochloride is a powder with a molecular weight of 171.6 .Wissenschaftliche Forschungsanwendungen

Inactivation of GABA Transaminase

4-Amino-5-fluoropentanoic acid hydrochloride acts as a mechanism-based covalent inactivator of gamma-aminobutyric acid transaminase (GABA-T), crucial in GABA metabolism. In studies, it showed a dose-dependent and time-dependent irreversible inactivation of GABA-T, leading to an increase in whole brain GABA levels. This compound did not inhibit other enzymes such as glutamate decarboxylase, alanine transaminase, or aspartate transaminase, indicating specificity to GABA-T (Silverman, Levy, Muztar, & Hirsch, 1983).

Mechanism of Inactivation

Further research on 4-Amino-5-fluoropentanoic acid focused on its mechanism of inactivation. The compound is a mechanism-based inactivator, requiring the enzyme to be in the pyridoxal phosphate form for inactivation. Studies indicated that the gamma proton of the inactivators is removed in a rate-determining step, and one fluoride ion is released from the compound per active site labeled, suggesting a complex interaction with the enzyme (Silverman & Levy, 1981).

Synthesis of γ-Fluorinated α-Amino Acids

4-Amino-5-fluoropentanoic acid and its derivatives are used in the stereoselective synthesis of γ-fluorinated α-amino acids. These compounds are synthesized via diastereoselective alkylation at low temperatures, showcasing the utility of 4-Amino-5-fluoropentanoic acid in organic synthesis and medicinal chemistry (Laue, Kröger, Wegelius, & Haufe, 2000).

Resistance in Synechococcus Mutants

4-Amino-5-fluoropentanoic acid serves as a potent inhibitor of cell growth and pigment formation in Synechococcus PCC 6301. It specifically inhibits aminolaevulinate synthesis at glutamate 1-semialdehyde aminotransferase, leading to mutations in the hemL gene of the cyanobacterium, affecting enzyme sensitivity (Bishop, Gough, Mahoney, Smith, & Rogers, 1999).

Interaction with GABA Aminotransferase

Studies have shown that 4-Amino-5-fluoropentanoic acid and its analogs selectively inhibit GABA aminotransferase. They act as competitive reversible inhibitors, with a notable selectivity for GABA aminotransferase over other enzymes like L-glutamic acid decarboxylase (Silverman & Nanavati, 1990).

Synthesis and Chemical Properties

Various studies have also focused on the synthesis and chemical properties of 4-Amino-5-fluoropentanoic acid hydrochloride and related compounds, contributing to a better understanding of their utility in different biochemical and pharmacological contexts (Yuan, 2006); (Zav’yalov & Zavozin, 1987).

Wirkmechanismus

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-amino-5-fluoropentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMZBGJRFDAOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CF)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-fluoropentanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2931618.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2931619.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)

![6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2931627.png)